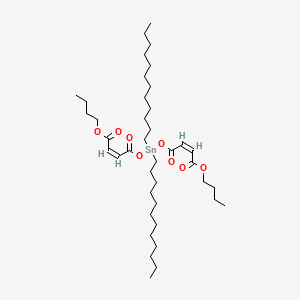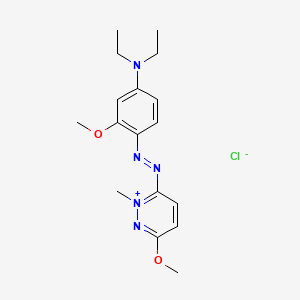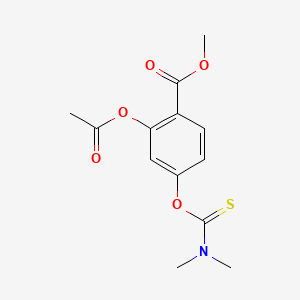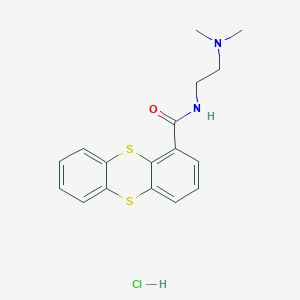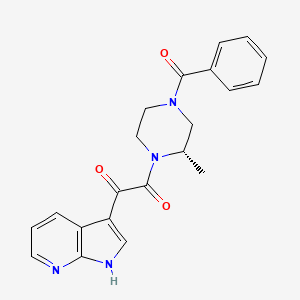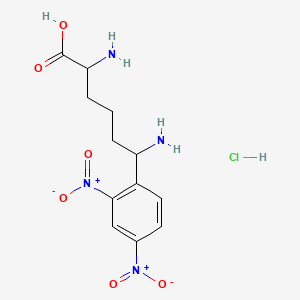
alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride: is a complex organic compound with the molecular formula C12H17ClN4O6 and a molecular weight of 348.73958 g/mol . This compound is characterized by the presence of both amino and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride typically involves multi-step organic reactions The process begins with the nitration of benzene derivatives to introduce nitro groups at specific positionsThe final step involves the formation of the hexanoic acid chain and the addition of the hydrochloride group to stabilize the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce additional amino groups .
Scientific Research Applications
Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride involves its interaction with specific molecular targets. The compound’s amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in having nitro groups but lacks the amino and hexanoic acid components.
6-Amino-2,4-dinitrotoluene: Contains amino and nitro groups but differs in the overall structure and functional groups.
2,4-Dinitroaniline: Shares the nitro groups but lacks the hexanoic acid chain and additional amino group.
Uniqueness
Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride is unique due to its combination of amino, nitro, and hexanoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
94481-40-0 |
|---|---|
Molecular Formula |
C12H17ClN4O6 |
Molecular Weight |
348.74 g/mol |
IUPAC Name |
2,6-diamino-6-(2,4-dinitrophenyl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16N4O6.ClH/c13-9(2-1-3-10(14)12(17)18)8-5-4-7(15(19)20)6-11(8)16(21)22;/h4-6,9-10H,1-3,13-14H2,(H,17,18);1H |
InChI Key |
VWUJKKUYDZOKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




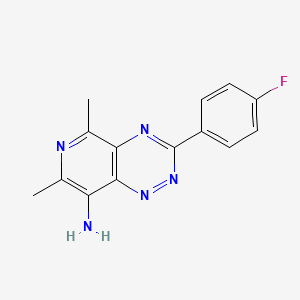
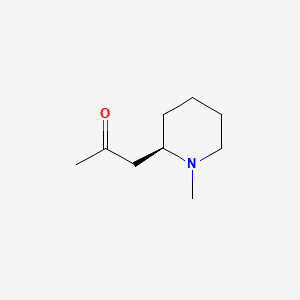
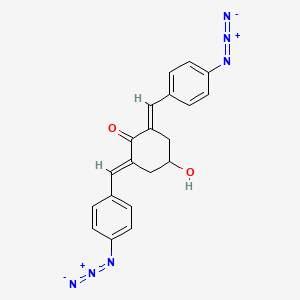
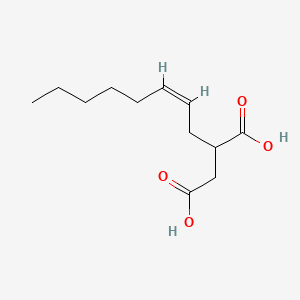
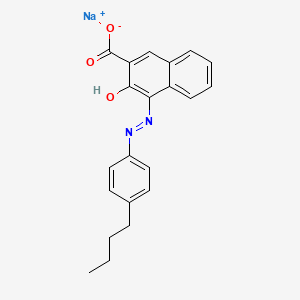
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
